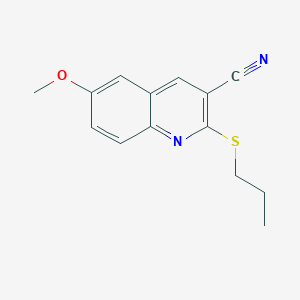

O-(4-bromo-2,5-dichlorophenyl) O-methyl hydrogen thiophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(4-bromo-2,5-dichlorophenyl) O-methyl hydrogen thiophosphate, commonly known as Br-MeO-TPP, is a potent organophosphate pesticide. It is widely used in agriculture to control pests and diseases in crops. Br-MeO-TPP is an effective insecticide due to its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects.

Mechanism of Action

Br-MeO-TPP works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the insect's nervous system and ultimately death.

Biochemical and Physiological Effects:

Br-MeO-TPP has been shown to cause a range of biochemical and physiological effects in insects. These effects include inhibition of acetylcholinesterase activity, disruption of the nervous system, and alteration of gene expression. Additionally, Br-MeO-TPP has been shown to affect the reproductive system of insects, leading to reduced fertility and offspring viability.

Advantages and Limitations for Lab Experiments

One advantage of using Br-MeO-TPP in lab experiments is its potency as an insecticide. This allows for the testing of lower concentrations of the compound, reducing the amount of chemical waste generated. However, one limitation of using Br-MeO-TPP is its toxicity, which requires the use of appropriate safety measures and disposal methods.

Future Directions

There are several future directions for research on Br-MeO-TPP. One area of interest is the development of new insecticides that are less toxic to non-target organisms. Additionally, research could focus on the use of Br-MeO-TPP in combination with other pesticides to increase efficacy and reduce resistance. Finally, further studies could investigate the potential health effects of exposure to Br-MeO-TPP on humans and other animals.

Synthesis Methods

Br-MeO-TPP is synthesized by reacting 2,5-dichloro-4-bromophenol with methyl phosphorodichloridate and sodium thiophenoxide. The reaction takes place in a solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

Br-MeO-TPP has been extensively studied for its insecticidal properties. It is used in laboratory experiments to test the efficacy of pesticides against various insect species. Br-MeO-TPP has also been used in field trials to evaluate its effectiveness in controlling pests in crops. Additionally, Br-MeO-TPP has been studied for its potential use as a chemical weapon due to its toxicity.

properties

Molecular Formula |

C7H5BrCl2O3PS- |

|---|---|

Molecular Weight |

350.96 g/mol |

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-methoxy-oxido-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H6BrCl2O3PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,15)/p-1 |

InChI Key |

SWZHPVYVLAUYFW-UHFFFAOYSA-M |

SMILES |

COP(=S)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |

Canonical SMILES |

COP(=S)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B262279.png)

![2-{[(4-fluorophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B262281.png)

![Methyl 3-{[(4-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B262289.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide](/img/structure/B262305.png)

![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B262316.png)